4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride
Overview
Description
“4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1172779-62-2 . It has a molecular weight of 282.14 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClFNO2.ClH/c12-10-6-9 (13)4-3-8 (10)7-14-5-1-2-11 (15)16;/h3-4,6,14H,1-2,5,7H2, (H,15,16);1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine and fluorine atoms on the phenyl ring, the presence of a butanoic acid group, and the fact that it’s a hydrochloride salt.Physical and Chemical Properties Analysis
This compound is a powder . The compound is a hydrochloride salt, as indicated by the “Cl” in its InChI code .Scientific Research Applications
Antimicrobial and Antifungal Activity
A study by Mickevičienė et al. (2015) explored derivatives of amino butanoic acids, including compounds similar to 4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride. They found that these compounds showed significant antimicrobial and antifungal activities against pathogens like Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).
Anticonvulsant Properties
Research by Kaplan et al. (1980) investigated Schiff bases of gamma-aminobutyric acid and its derivatives, such as this compound. They found that these compounds exhibit anticonvulsant properties and can act as gamma-aminobutyric acid mimetics, potentially useful in treating convulsions (Kaplan et al., 1980).
Synthesis and Optimization for Anticancer Drugs
Zhang et al. (2019) reported the synthesis of a compound involving 4-fluorophenyl butanoic acid, which is an important intermediate in the development of anticancer drugs. The study emphasized an optimized synthesis method, highlighting the compound's relevance in pharmaceutical research (Zhang et al., 2019).
Pharmaceutical Intermediates
A study by Fan (1990) explored the removal of an ortho isomer of a derivative of butanoic acid, which is a crucial pharmaceutical intermediate. This highlights the role of such compounds in the pharmaceutical manufacturing process (Fan, 1990).
Structural and Spectroscopic Studies
Vanasundari et al. (2018) conducted spectroscopic and structural investigations of butanoic acid derivatives. These studies are essential for understanding the molecular properties and potential applications in various fields, including pharmaceuticals (Vanasundari et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and use personal protective equipment as required (P280) .
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methylamino]butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2.ClH/c12-10-6-9(13)4-3-8(10)7-14-5-1-2-11(15)16;/h3-4,6,14H,1-2,5,7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXHWNDSAMZBLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNCCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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